4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is known for its unique structural features and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can be achieved through several methods. One common approach involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . This method yields the desired product with good efficiency and purity.
Another method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione involves its interaction with various molecular targets and pathways. For example, it can inhibit calcium signaling and TNF-α production, leading to anti-inflammatory effects . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyranoquinolones: These compounds share a similar pyranoquinoline core and exhibit similar biological activities.
Furoquinolones: These derivatives have a furan ring fused to the quinoline core and show antimicrobial, insecticidal, and antiarrhythmic activities.
Uniqueness
4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-hydroxy-6,7-dimethylpyrano[3,2-c]pyridine-2,5-dione |
InChI |
InChI=1S/C10H9NO4/c1-5-3-7-9(10(14)11(5)2)6(12)4-8(13)15-7/h3-4,12H,1-2H3 |
InChI Key |
BJDNJMHBEVJMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)O)C(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.